molecular formula C15H11F3O2 B8155347 4-(2,2,2-Trifluoroethoxy)-[1,1'-biphenyl]-3-carbaldehyde

4-(2,2,2-Trifluoroethoxy)-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B8155347
M. Wt: 280.24 g/mol
InChI Key: AUTNTVIAOVCPOA-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethoxy)-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with the molecular formula C15H11F3O2 It is characterized by the presence of a trifluoroethoxy group attached to a biphenyl structure, with an aldehyde functional group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroethoxy)-[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-bromo-[1,1’-biphenyl]-3-carbaldehyde.

    Trifluoroethoxylation: The 4-bromo-[1,1’-biphenyl]-3-carbaldehyde is then subjected to a nucleophilic substitution reaction with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. This reaction introduces the trifluoroethoxy group at the 4-position.

    Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoroethoxy)-[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: 2,2,2-Trifluoroethanol (CF3CH2OH) in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: 4-(2,2,2-Trifluoroethoxy)-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 4-(2,2,2-Trifluoroethoxy)-[1,1’-biphenyl]-3-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethoxy)-[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2,2-Trifluoroethoxy)-[1,1’-biphenyl]-3-carbaldehyde is unique due to its specific structural arrangement, which combines the biphenyl core with a trifluoroethoxy group and an aldehyde functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-phenyl-2-(2,2,2-trifluoroethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c16-15(17,18)10-20-14-7-6-12(8-13(14)9-19)11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTNTVIAOVCPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)OCC(F)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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